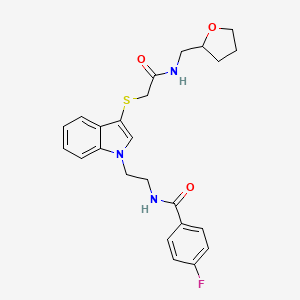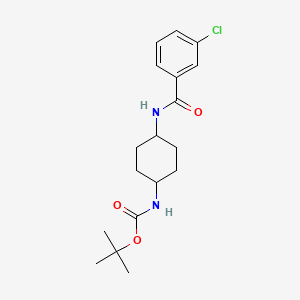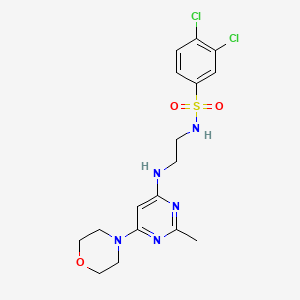
3-(2-fluorophenyl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-fluorophenyl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)propanamide is a chemical compound that belongs to the class of pyrrolidinylphenylamides. It is commonly referred to as F-Phenibut or Fluorophenibut. This compound has been widely studied for its potential therapeutic effects on various neurological and psychiatric disorders.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research in this area focuses on synthesizing and characterizing novel compounds with potential biological activities. For example, studies have explored the synthesis of various derivatives with fluorine substituents, aiming to investigate their structural and electronic properties through methods like NMR, IR, and mass spectrometry. These efforts lay the groundwork for understanding the compound's reactivity and potential as a scaffold in drug discovery (Manolov, Ivanov, & Bojilov, 2021).
Anticancer Applications
Compounds structurally related to "3-(2-fluorophenyl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)propanamide" have been studied for their anticancer potential. For instance, novel pyridine-thiazole hybrid molecules demonstrated high antiproliferative activity against various cancer cell lines, including leukemia, glioblastoma, and carcinomas of the colon, breast, and lung. The selectivity of these compounds for cancer cells over normal cells suggests their promise as anticancer agents, inviting further investigation into their mechanisms of action, such as DNA interaction and induced genetic instability (Ivasechko et al., 2022).
Antimicrobial Activity
Research on fluorinated compounds has also extended to antimicrobial activity. Fluorinated benzothiazolo imidazole compounds, for example, have shown promising results against various microbial strains. Such studies highlight the potential of fluorine-containing molecules in developing new antimicrobial agents, with specific compounds demonstrating significant activity against bacterial pathogens (Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011).
Fluorescence and Sensing Applications
The fluorescence properties of heterocyclic compounds, particularly those containing fluorophenyl groups, have been explored for potential applications in sensing and imaging. For example, studies have developed fluorescent probes based on structurally similar compounds for selective detection and discrimination tasks, leveraging the unique electronic properties conferred by the fluorophenyl and thiazolyl groups. Such compounds exhibit promising characteristics for environmental and biological sensing applications, including high sensitivity, selectivity, and tunable fluorescence (Wang, Han, Jia, Zhou, & Deng, 2012).
Eigenschaften
IUPAC Name |
3-(2-fluorophenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3OS/c17-14-4-2-1-3-12(14)5-6-15(21)19-13-7-9-20(11-13)16-18-8-10-22-16/h1-4,8,10,13H,5-7,9,11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGENDPYDEUOLOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)CCC2=CC=CC=C2F)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(acetylamino)phenyl]-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2709236.png)
![N-benzo[e][1,3]benzothiazol-2-yl-3-(trifluoromethyl)benzamide](/img/structure/B2709237.png)





![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-4-bromobenzamide](/img/structure/B2709247.png)
![N-(1-cyanocyclohexyl)-2-{[(4-methylmorpholin-2-yl)methyl]amino}propanamide](/img/structure/B2709249.png)
![N-[2-(Cyclohexen-1-yl)ethyl]-N'-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide](/img/structure/B2709252.png)
![N'-(2,6-dimethylphenyl)-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxamide](/img/structure/B2709253.png)

![[2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2709255.png)
![4-(4-(methylthio)phenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2709256.png)